molecular formula C22H24N6O B2752880 4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide CAS No. 1251671-94-9

4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Cat. No. B2752880
CAS RN: 1251671-94-9
M. Wt: 388.475
InChI Key: UUAKSSFCUQAOMG-UHFFFAOYSA-N
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Description

“4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide” is a derivative of pyrimidine . It’s part of a series of compounds designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) . Most of these compounds have shown moderate acetylcholinesterase inhibitory activities in vitro .


Molecular Structure Analysis

The molecular structure of this compound, like other pyrimidines, contains a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific molecular structure details of “this compound” are not provided in the available sources.

Scientific Research Applications

Synthesis and Antibacterial Activity

Pyrimidine derivatives, such as those synthesized through one-pot, three-component reactions involving aldehyde, malononitrile, and benzamidine hydrochloride, have shown significant antibacterial activity. This type of research underlines the potential of pyrimidine compounds in the development of new antibacterial agents. The synthesis process, often facilitated by catalysts like magnetic nano Fe3O4 particles under solvent-free conditions, highlights the compound's versatility and potential for environmental-friendly chemical processes (S. Rostamizadeh et al., 2013).

Anticancer and Anti-inflammatory Agents

Pyrazolopyrimidine derivatives, related to the pyrimidine structure, have been synthesized and evaluated for their anticancer and anti-inflammatory activities. The structure-activity relationship (SAR) studies of these compounds provide valuable insights into designing more effective therapeutic agents. Such studies underscore the potential of pyrimidine and its derivatives in medicinal chemistry, particularly in developing treatments for cancer and inflammation (A. Rahmouni et al., 2016).

Antiviral Activity

Novel synthesis routes for benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable activity against avian influenza virus H5N1. The research into these compounds, which share a structural core with pyrimidines, opens up new avenues for antiviral drug development. Such studies are crucial in the ongoing fight against emerging viral threats and highlight the broad applicability of pyrimidine derivatives in addressing global health challenges (A. Hebishy et al., 2020).

Novel Synthetic Methods and Therapeutic Uses

Research into novel amidino-benzylpyrimidines and their manufacturing processes has expanded the understanding of pyrimidine derivatives' therapeutic applications. These compounds have been explored for their antibacterial and antiprotozoal uses, demonstrating the compound's potential in treating infectious diseases. The development of drugs containing these compounds could lead to new treatments for a range of conditions, underscoring the importance of pyrimidine derivatives in pharmaceutical research (P. Scharwaechter et al., 1982).

Future Directions

The compound could be considered as a lead compound for the development of AD drugs . Future research could focus on enhancing its acetylcholinesterase inhibitory activities and reducing any potential toxicity .

properties

IUPAC Name

4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c23-20-19(21(29)24-15-17-7-3-1-4-8-17)16-25-22(26-20)28-13-11-27(12-14-28)18-9-5-2-6-10-18/h1-10,16H,11-15H2,(H,24,29)(H2,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAKSSFCUQAOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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